Epithienamycin F

Description

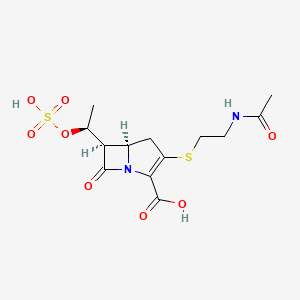

Structure

3D Structure

Properties

CAS No. |

79057-45-7 |

|---|---|

Molecular Formula |

C13H18N2O8S2 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

(5R,6R)-3-(2-acetamidoethylsulfanyl)-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H18N2O8S2/c1-6(23-25(20,21)22)10-8-5-9(24-4-3-14-7(2)16)11(13(18)19)15(8)12(10)17/h6,8,10H,3-5H2,1-2H3,(H,14,16)(H,18,19)(H,20,21,22)/t6-,8+,10-/m0/s1 |

InChI Key |

HZYSJDYRQDXUAB-IONOHQLYSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)OS(=O)(=O)O |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation of Epithienamycin F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Epithienamycin F, a member of the thienamycin family of carbapenem antibiotics. The information presented is based on the foundational research that first identified and characterized this compound, supplemented with publicly available chemical data. This document is intended to serve as a resource for researchers in natural product chemistry, antibiotic development, and related fields.

Introduction to this compound

This compound belongs to the epithienamycin family of β-lactam antibiotics produced by the bacterium Streptomyces flavogriseus.[1] These compounds are structurally related to thienamycin, a potent, broad-spectrum antibiotic. The core chemical scaffold of these molecules is the carbapenem ring system, which is crucial for their antibacterial activity.[1] The structure of this compound, as with other members of its family, was established through a combination of spectroscopic techniques.[1]

Spectroscopic Data for Structure Determination

The definitive structural analysis of this compound and its congeners was detailed in a 1981 publication by Cassidy et al. in the Journal of Antibiotics.[1] The researchers utilized a combination of ultraviolet (UV) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and mass spectrometry (MS) to determine the structures of six distinct epithienamycins, including this compound.[1] The spectral characteristics were compared with those of the well-characterized thienamycin and its derivatives to assign the final structures.[1]

While the foundational paper by Cassidy et al. provides the basis for our understanding of this compound's structure, the specific quantitative spectroscopic data from this original publication is not readily accessible in the public domain. The following tables represent the kind of data that would have been generated in the process of its structure elucidation.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Label | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1' | Data not available | Data not available | Data not available |

| H-2' | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| H-8 | Data not available | Data not available | Data not available |

| -CH₃ | Data not available | Data not available | Data not available |

Table 2: Mass Spectrometry Data for this compound

| Ion Type | m/z Value | Interpretation |

| [M+H]⁺ | 273.0909 | Protonated Molecular Ion |

| Fragments | Data not available | Data not available |

Note: The m/z value for the protonated molecular ion is calculated based on the chemical formula C₁₁H₁₇N₂O₄S⁺.

Experimental Protocols

The isolation and purification of this compound from the fermentation broth of Streptomyces flavogriseus is a critical first step in its characterization. The original study by Cassidy et al. outlines a multi-step chromatographic process.[1]

General Isolation Procedure

The following is a generalized protocol based on the abstract of the foundational paper:

-

Fermentation: Streptomyces flavogriseus is cultured in a suitable nutrient medium to promote the production of epithienamycins.

-

Initial Extraction: The fermentation broth is harvested, and the supernatant is separated from the biomass.

-

Column Chromatography: The crude extract is subjected to a series of column chromatography steps for purification. The abstract specifies the use of:[1]

-

Dowex 1 (anion exchange resin)

-

Amberlite XAD-2 (non-polar adsorbent resin)

-

Biogel packings (size-exclusion chromatography)

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the different epithienamycin compounds.

-

Final Purification: Fractions containing this compound are further purified to yield the substantially pure compound.[1]

Visualizing the Structure Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a series of integrated steps, each providing crucial information leading to the final structural assignment.

Caption: Workflow for the isolation and structure elucidation of this compound.

Conclusion

The structure of this compound was determined through a combination of chromatographic separation and spectroscopic analysis, primarily UV, ¹H NMR, and mass spectrometry. While the foundational data from the original research is not fully accessible, the established methodology provides a clear roadmap for the characterization of this and other natural products. Further research to re-isolate and fully characterize this compound using modern, high-resolution spectroscopic techniques would be of significant value to the scientific community, potentially revealing more subtle structural details and providing a complete, publicly available dataset.

References

The Biosynthesis of Epithienamycin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Epithienamycin F, a member of the potent carbapenem class of β-lactam antibiotics, is produced by the actinomycete Streptomyces flavogriseus. While the intricate details of its biosynthesis are not as extensively documented as its close relative, thienamycin, a comprehensive understanding can be constructed through comparative analysis of a homologous biosynthetic gene cluster. This technical guide delineates the proposed biosynthetic pathway of this compound, leveraging the well-characterized thienamycin pathway from Streptomyces cattleya as a foundational model. The structural similarity between epithienamycins and N-acetylthienamycin suggests a highly conserved enzymatic machinery. This document provides a detailed overview of the key enzymatic steps, a summary of the involved enzymes and their putative functions, a general description of relevant experimental protocols, and a visual representation of the biosynthetic pathway.

Introduction

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity, making them crucial in treating severe bacterial infections. The epithienamycins, including this compound, are naturally occurring carbapenems produced by Streptomyces flavogriseus. They are structurally analogous to N-acetylthienamycin, a co-metabolite in thienamycin-producing Streptomyces cattleya.

Genomic studies have identified a cryptic carbapenem biosynthetic gene cluster in S. flavogriseus that shows a high degree of synteny and protein conservation with the thienamycin (thn) gene cluster from S. cattleya[1]. This striking similarity strongly suggests that the biosynthesis of this compound follows a pathway homologous to that of thienamycin. The "epi" designation in its name points to a stereochemical difference at one or more chiral centers compared to thienamycin, a variation likely introduced by the specific enzymatic machinery of S. flavogriseus.

This guide will, therefore, present the proposed biosynthetic pathway of this compound based on the established steps in thienamycin biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the carbapenam core.

-

Modification of the C-6 position to form the hydroxyethyl side chain.

-

Attachment and modification of the C-2 side chain.

Formation of the Carbapenam Core

The initial steps in the formation of the bicyclic carbapenam ring are believed to be catalyzed by enzymes homologous to ThnE and ThnM from the thienamycin pathway. These enzymes catalyze the condensation of malonyl-CoA and a glutamate-derived precursor to form the fundamental (3S, 5S)-carbapenam structure[2].

C-6 Hydroxyethyl Side Chain Formation

Following the formation of the carbapenam core, a series of enzymatic modifications are required to install the characteristic hydroxyethyl side chain at the C-6 position. In the thienamycin pathway, this is a complex process involving several enzymes, including the radical S-adenosylmethionine (SAM) enzymes ThnK, ThnL, and ThnP[2]. These enzymes are responsible for the sequential methylation and hydroxylation to create the specific stereochemistry of the side chain. It is plausible that the stereochemical variation in this compound arises from subtle differences in the activity or stereocontrol of the homologous enzymes in S. flavogriseus.

C-2 Side Chain Biosynthesis and Attachment

A key feature of thienamycin-like carbapenems is the cysteaminyl or N-acetylcysteaminyl side chain at the C-2 position. It has been demonstrated that this side chain is derived from the stepwise degradation of coenzyme A (CoA), rather than the direct incorporation of cysteine[3][4][5][6]. This process is catalyzed by a cascade of four enzymes in the thienamycin pathway, and their homologs are presumed to function similarly in this compound biosynthesis.

The proposed enzymatic steps are as follows:

-

ThnR homolog: A Nudix hydrolase that cleaves CoA to produce 4'-phosphopantetheine.

-

ThnH homolog: A phosphatase that removes the phosphate group from 4'-phosphopantetheine to yield pantetheine.

-

ThnT homolog: An amidohydrolase that cleaves the amide bond in pantetheine to release cysteamine.

-

ThnL homolog: A radical SAM enzyme that catalyzes the formation of the thioether bond between the C-2 position of the carbapenam intermediate and the liberated cysteamine.

-

ThnF homolog: An N-acetyltransferase that acetylates the amino group of the cysteaminyl side chain using acetyl-CoA as the donor, resulting in the final N-acetylated structure characteristic of epithienamycins[3][4][5].

The final product is this compound, which is then exported from the cell.

Enzymology of this compound Biosynthesis

While specific kinetic data for the enzymes in the this compound pathway are not available, the functions of their putative homologs in the thienamycin pathway have been characterized. The following table summarizes these enzymes and their proposed roles in the biosynthesis of this compound.

| Enzyme Homolog | Proposed Function in this compound Biosynthesis | Enzyme Class |

| ThnE | Catalyzes the initial condensation reaction for carbapenam ring formation. | β-lactam synthetase component |

| ThnM | Involved in the early steps of carbapenam core synthesis. | Acyl-CoA ligase-like |

| ThnK | Sequential methylation of the C-6 position to form the ethyl side chain. | Radical SAM methyltransferase |

| ThnL | Formation of the thioether linkage at C-2 and potentially involved in C-6 side chain modification. | Radical SAM enzyme |

| ThnP | Believed to be involved in the hydroxylation of the C-6 ethyl side chain. | Oxidoreductase |

| ThnR | Cleavage of Coenzyme A to 4'-phosphopantetheine. | Nudix hydrolase |

| ThnH | Dephosphorylation of 4'-phosphopantetheine to pantetheine. | Hydrolase |

| ThnT | Hydrolysis of pantetheine to cysteamine. | Amidase |

| ThnF | N-acetylation of the cysteaminyl side chain to form the N-acetylcysteaminyl moiety. | N-acetyltransferase |

Experimental Protocols for Studying Carbapenem Biosynthesis

The elucidation of biosynthetic pathways for complex natural products like this compound relies on a combination of genetic, biochemical, and analytical techniques. While specific protocols for this compound are not published, the following methodologies are standard in the field and have been applied to the study of thienamycin and other carbapenems.

Gene Cluster Identification and Mutational Analysis

-

Genome Mining: Identification of putative biosynthetic gene clusters through sequence homology searches using tools like antiSMASH.

-

Gene Inactivation: Targeted disruption or deletion of genes within the cluster in the producing organism (S. flavogriseus) to identify genes essential for biosynthesis. This is typically achieved through homologous recombination.

-

Complementation Analysis: Reintroduction of the wild-type gene into the mutant strain to restore production, confirming the gene's function.

Heterologous Expression

-

Pathway Reconstitution: Cloning and expression of the entire or partial biosynthetic gene cluster in a heterologous host, such as E. coli or another Streptomyces species, to study the function of the encoded enzymes and to potentially produce novel derivatives.

In Vitro Enzyme Assays

-

Protein Expression and Purification: Overexpression of individual biosynthetic enzymes in a suitable host (e.g., E. coli) and their purification using affinity chromatography.

-

Activity Assays: Incubation of the purified enzyme with its predicted substrate(s) and cofactors, followed by analysis of the reaction products using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotope Labeling Studies

-

Precursor Feeding: Supplying the producing organism with isotopically labeled precursors (e.g., ¹³C or ¹⁵N) and tracing their incorporation into the final product using Mass Spectrometry and NMR to determine the metabolic origins of the molecule's atoms.

Visualizing the Biosynthetic Pathway

The following diagrams illustrate the proposed logical flow of the this compound biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Enzymatic cascade for the generation of the C2 side chain.

Conclusion

The biosynthesis of this compound in Streptomyces flavogriseus is proposed to be a complex, multi-step process that is highly analogous to the well-studied thienamycin pathway in Streptomyces cattleya. The identification of a homologous gene cluster provides a strong foundation for this hypothesis. Future research involving the targeted inactivation of genes in the S. flavogriseus cluster and in vitro characterization of the encoded enzymes will be essential to fully elucidate the precise enzymatic steps and to understand the mechanisms that lead to the unique stereochemistry of this compound. A deeper understanding of this pathway could open avenues for the biosynthetic engineering of novel carbapenem antibiotics with improved therapeutic properties.

References

- 1. Comparative analysis of a cryptic thienamycin-like gene cluster identified in Streptomyces flavogriseus by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. experts.umn.edu [experts.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Biosynthesis of the beta-lactam antibiotic, thienamycin, by Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Epithienamycin F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the antibacterial spectrum of Epithienamycin F, a member of the epithienamycin family of carbapenem antibiotics. The epithienamycins are naturally produced by the bacterium Streptomyces flavogriseus and are structurally related to the potent antibiotic thienamycin.[1] This document compiles available data on the in vitro activity of this compound, outlines the experimental methodologies for its evaluation, and illustrates its mechanism of action.

Antibacterial Spectrum and Potency

The epithienamycin family consists of six major components, designated A through F, all of which exhibit a broad spectrum of antibacterial activity in vitro against a variety of bacterial species.[1] However, there is a significant variation in potency among these components, with a reported 27-fold difference between the most and least active members.[1]

Quantitative Antibacterial Activity

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | Data not available |

| Streptococcus pneumoniae | Positive | Data not available |

| Enterococcus faecalis | Positive | Data not available |

| Escherichia coli | Negative | Data not available |

| Klebsiella pneumoniae | Negative | Data not available |

| Pseudomonas aeruginosa | Negative | Data not available |

| Haemophilus influenzae | Negative | Data not available |

| Bacteroides fragilis | Anaerobe | Data not available |

Note: Specific MIC values for this compound are contained within the primary literature (Stapley et al., 1981) and are not available in the summarized search results.

For context, the related and clinically significant carbapenem, imipenem (a derivative of thienamycin), demonstrates a broad spectrum of activity, with MICs for the majority of bacterial isolates being less than 8 µg/mL.[2]

Experimental Protocols

The in vitro antibacterial spectrum of a compound like this compound is typically determined using standardized antimicrobial susceptibility testing methods. The following protocols are fundamental to establishing the MIC of an antibiotic.

Broth Microdilution Method

This method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a multi-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: The bacterial strains to be tested are cultured to a specific turbidity, corresponding to a standardized cell density (typically 10^5 to 10^6 colony-forming units per milliliter).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Dilution Method

An alternative to broth dilution, the agar dilution method involves the incorporation of the antibiotic directly into the solid growth medium.

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of this compound.

-

Inoculum Preparation: Bacterial cultures are prepared and standardized as in the broth microdilution method.

-

Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated under suitable conditions to allow for bacterial growth.

-

Determination of MIC: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

Visualized Experimental Workflow and Mechanism of Action

To further elucidate the processes involved in evaluating and understanding the function of this compound, the following diagrams are provided.

Epithienamycins, like other β-lactam antibiotics, exert their antibacterial effect by interfering with the synthesis of the bacterial cell wall.[1]

References

Epithienamycin F: A Technical Guide to its Mechanism of Action on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin F belongs to the carbapenem class of β-lactam antibiotics, which are renowned for their broad-spectrum antibacterial activity and potency.[1] Like other members of the carbapenem family, its primary mode of action is the disruption of bacterial cell wall synthesis, a process essential for bacterial viability. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, drawing upon the established understanding of closely related thienamycin compounds due to the limited specific data available for this compound itself. The information presented herein is intended to support research and drug development efforts in the field of antibacterial therapeutics.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound stems from its ability to interfere with the final stages of peptidoglycan biosynthesis in both Gram-positive and Gram-negative bacteria. Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protects the bacterium from osmotic lysis.[2]

The key targets of this compound are the Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes responsible for the assembly of the peptidoglycan layer.[2][3] Specifically, this compound, like other carbapenems, acts as a potent inhibitor of the transpeptidase activity of these enzymes.[4][5][6]

The mechanism of inhibition involves the acylation of a serine residue within the active site of the PBP transpeptidase domain. The β-lactam ring of the this compound molecule is structurally analogous to the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. This mimicry allows the antibiotic to bind to the PBP active site, leading to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[6] This effectively inactivates the enzyme, preventing the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Thienamycin, the parent compound of the epithienamycin family, has demonstrated high affinity for several PBPs in Escherichia coli, with a particularly high affinity for PBP-2.[3][7] Binding to PBP-2 is associated with the formation of osmotically stable round cells, while the inhibition of other PBPs can lead to cell lysis.[3][7] It is highly probable that this compound exhibits a similar PBP binding profile.

Quantitative Data

| Bacterial Species | Imipenem MIC Range (µg/mL) |

| Escherichia coli | 0.12 - 1 |

| Klebsiella pneumoniae | 0.12 - 1 |

| Pseudomonas aeruginosa | 1 - 8 |

| Staphylococcus aureus (Methicillin-susceptible) | ≤0.06 - 0.5 |

| Enterococcus faecalis | 1 - 4 |

Note: Data is representative for imipenem and serves as an estimation of the expected activity of a carbapenem antibiotic. Actual MIC values for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Methodology: Broth Microdilution

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[8]

Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of this compound for specific PBPs.

Methodology: Competition Assay with [14C]-Benzylpenicillin

-

Preparation of Bacterial Membranes: Bacterial cells are grown to mid-log phase, harvested, and lysed to prepare a membrane fraction containing the PBPs.

-

Competition Reaction: Aliquots of the membrane preparation are incubated with varying concentrations of this compound for a defined period.

-

Labeling: A saturating concentration of [14C]-benzylpenicillin is added to the reaction mixtures and incubated to label the PBPs that are not bound by this compound.

-

SDS-PAGE: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorography: The gel is treated with a scintillant, dried, and exposed to X-ray film to visualize the radiolabeled PBPs.

-

Analysis: The intensity of the bands corresponding to the different PBPs is quantified. The concentration of this compound that causes a 50% reduction in the binding of [14C]-benzylpenicillin to a specific PBP is determined as the IC50 value, which is inversely proportional to the binding affinity.[3][4]

Transpeptidase Inhibition Assay

This assay directly measures the inhibition of the PBP transpeptidase activity.

Methodology: In Vitro Peptidoglycan Synthesis Assay

-

Preparation of Substrates: Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramyl-L-Ala-γ-D-Glu-meso-Dap-D-[14C]Ala-D-[14C]Ala) is synthesized and purified.

-

Enzyme Preparation: A membrane preparation containing active PBPs is used as the enzyme source.

-

Inhibition Reaction: The enzyme preparation is pre-incubated with varying concentrations of this compound.

-

Enzymatic Reaction: The radiolabeled substrate is added to initiate the transpeptidation reaction.

-

Analysis of Cross-linked Products: The reaction products are separated by chromatography (e.g., paper chromatography or HPLC), and the amount of cross-linked peptidoglycan is quantified by scintillation counting.

-

Calculation of Inhibition: The percentage of inhibition of transpeptidase activity is calculated for each concentration of this compound to determine the IC50 value.[5]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of this compound on Bacterial Cell Wall Synthesis.

Caption: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination.

References

- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of thienamycin and clavulanic acid to the penicillin-binding proteins of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Transpeptidase Activity in Escherichia coli by Thienamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of Thienamycin and Clavulanic Acid to the Penicillin-Binding Proteins of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. idexx.com [idexx.com]

Preliminary Biological Activity of Epithienamycin F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin F is a naturally occurring carbapenem antibiotic belonging to the epithienamycin family, a class of β-lactam antibiotics.[1][2] These compounds are structurally related to thienamycin and are produced by the actinomycete Streptomyces flavogriseus.[1] The epithienamycin family, including this compound, exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action, like other β-lactams, involves the inhibition of bacterial cell wall synthesis. This technical guide provides a summary of the available preliminary biological activity data for this compound and its related compounds, details relevant experimental protocols, and illustrates the underlying biochemical pathways.

Quantitative Biological Activity

Specific quantitative data for the biological activity of this compound is limited in publicly available literature. Early studies on the epithienamycin family often reported the activity of the antibiotic complex or the most abundant components. The weight potencies of the six major epithienamycin components (A, B, C, D, E, and F) have been noted to vary significantly, by as much as 27-fold from the most to the least active.[1]

For context, the following table summarizes the in vitro antibacterial spectrum of thienamycin and its derivative, imipenem, which are structurally and functionally related to the epithienamycins. This data provides an expected range of activity for carbapenem antibiotics.

| Bacterial Species | Thienamycin MIC (µg/mL) | Imipenem MIC (µg/mL) |

| Staphylococcus aureus | ≤0.06 - 0.5 | ≤0.015 - 0.12 |

| Streptococcus pneumoniae | ≤0.06 | ≤0.008 |

| Escherichia coli | 0.1 - 2.0 | 0.06 - 0.25 |

| Klebsiella pneumoniae | 0.1 - 1.0 | 0.12 - 0.5 |

| Pseudomonas aeruginosa | 0.2 - 8.0 | 0.5 - 4.0 |

| Bacteroides fragilis | ≤0.06 - 1.0 | ≤0.03 - 0.12 |

Note: Data is compiled from various sources on thienamycin and imipenem and is intended to be representative. Actual values may vary between studies and strains.

Experimental Protocols

The preliminary biological activity of novel antibiotics like this compound is typically assessed using standardized in vitro susceptibility testing methods. The following protocols are fundamental to this evaluation.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.

Protocol:

-

Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Disk Application: Paper disks impregnated with a known concentration of the antibiotic are placed on the agar surface.

-

Incubation: The plate is incubated at 35-37°C for 16-24 hours.

-

Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured. The size of the zone correlates with the susceptibility of the bacterium to the antibiotic.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a member of the β-lactam class of antibiotics, this compound is understood to exert its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.

The primary target of β-lactam antibiotics are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall.

Signaling Pathway:

References

An In-depth Technical Guide on the Stereochemistry and Biological Significance of Epithienamycin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epithienamycin F, a member of the carbapenem class of β-lactam antibiotics, represents a significant area of interest in the ongoing search for novel antimicrobial agents. Its unique stereochemical configuration distinguishes it from its more widely known counterpart, thienamycin, and influences its biological activity. This document provides a comprehensive overview of the stereochemistry of this compound, its mechanism of action as an inhibitor of bacterial cell wall synthesis, and its broad-spectrum antibacterial potential. Methodologies for its isolation from natural sources and its total synthesis are discussed, alongside a summary of its in vitro activity. This technical guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antibacterial therapies.

Stereochemistry of this compound

This compound is a stereoisomer of thienamycin, belonging to the carbapenem family of antibiotics. The core structure is a fused bicyclic system composed of a β-lactam ring and a pyrroline ring. The absolute stereochemistry of this compound, also referred to as 8-epi-thienamycin, is crucial for its biological function. The accepted IUPAC name for Epithienamycin is (5R,6S)-3-(2-aminoethylthio)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.

The key stereocenters and their configurations are:

-

C-5: R configuration

-

C-6: S configuration

-

C-8 (of the hydroxyethyl side chain): R configuration

This configuration at C-8 is the primary distinguishing feature from thienamycin, which possesses an S configuration at this position. This seemingly minor change in the orientation of the hydroxyethyl group has significant implications for the molecule's interaction with bacterial penicillin-binding proteins (PBPs) and its stability against certain β-lactamases.

Biological Significance and Mechanism of Action

The biological significance of this compound lies in its potent, broad-spectrum antibacterial activity. Like other carbapenems, its primary mechanism of action is the inhibition of bacterial cell wall biosynthesis.

Inhibition of Peptidoglycan Synthesis

Bacterial cell walls are composed of a rigid peptidoglycan layer, which is essential for maintaining cell shape and integrity. The final step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).

This compound, as a β-lactam antibiotic, mimics the D-alanyl-D-alanine substrate of the PBPs. The strained β-lactam ring of this compound is highly reactive and acylates the active site serine of the PBPs, forming a stable, covalent adduct. This irreversible inhibition of PBPs prevents the cross-linking of the peptidoglycan layer, leading to a weakened cell wall and ultimately, cell lysis and bacterial death.

Spectrum of Activity

The epithienamycin family of antibiotics, including this compound, has demonstrated in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Their broad spectrum is attributed to their ability to penetrate the outer membrane of Gram-negative bacteria and their high affinity for multiple PBP targets.

Resistance to β-Lactamases

A significant advantage of carbapenems, including the epithienamycins, is their stability against many bacterial β-lactamases. These enzymes are a primary mechanism of resistance to other β-lactam antibiotics, such as penicillins and cephalosporins. The unique stereochemistry of the hydroxyethyl side chain in carbapenems is thought to play a role in conferring this resistance.

Quantitative Data on Antibacterial Activity

| Antibiotic | Organism | MIC Range (µg/mL) |

| Imipenem | Pseudomonas aeruginosa | ≤8 |

| Serratia spp. | ≤8 | |

| Enterobacter spp. | ≤8 | |

| Staphylococcus aureus | High activity | |

| Bacteroides spp. | More active than other β-lactams | |

| Thienamycin | Gram-negative aerobic bacteria | ≤8 (in peptone broth) |

Note: Data for imipenem is for 98% of over 30,000 isolates.[2] Data for thienamycin is for 354 out of 382 strains tested. The activity of thienamycin can be influenced by the testing media.

Experimental Protocols

Isolation of Epithienamycins from Streptomyces

Epithienamycins are naturally produced by certain strains of Streptomyces, such as Streptomyces flavogriseus and Streptomyces cattleya.[1] The following is a general protocol for their isolation from fermentation broth.

4.1.1. Fermentation:

-

A suitable production strain of Streptomyces is cultured in a nutrient-rich fermentation medium under optimized conditions of temperature, pH, and aeration to encourage the production of epithienamycins.

4.1.2. Initial Extraction:

-

The fermentation broth is harvested and the mycelia are separated by centrifugation or filtration.

-

The supernatant, containing the dissolved epithienamycins, is subjected to initial purification steps.

4.1.3. Chromatographic Purification:

-

A series of column chromatography steps are employed for the separation and purification of the individual epithienamycin components.

-

Commonly used resins include Dowex 1, Amberlite XAD-2, and Biogel packings.[1]

-

Fractions are collected and analyzed for the presence of the desired compounds using techniques such as UV spectroscopy and bioassays.

4.1.4. Characterization:

-

The purified this compound is characterized and its structure confirmed using spectroscopic methods, including proton magnetic resonance (¹H NMR) and mass spectrometry (MS).[1]

Total Synthesis of (±)-8-epi-Thienamycin

The total synthesis of 8-epi-thienamycin has been reported in the scientific literature. While the specific, step-by-step details are extensive, the general synthetic strategy involves the following key stages:

4.2.1. Construction of the Azetidinone Core:

-

The synthesis typically begins with the construction of a suitably functionalized β-lactam (azetidinone) ring, which forms the core of the carbapenem structure.

4.2.2. Introduction of the Hydroxyethyl Side Chain:

-

The C-6 hydroxyethyl side chain is introduced with the desired epi stereochemistry. This is a critical step that defines the molecule as an epithienamycin.

4.2.3. Annulation of the Pyrroline Ring:

-

The five-membered pyrroline ring is then fused to the azetidinone core to complete the bicyclic carbapenem nucleus.

4.2.4. Introduction of the C-2 Side Chain and Deprotection:

-

The 2-aminoethylthio side chain is introduced at the C-2 position.

-

Finally, any protecting groups used throughout the synthesis are removed to yield the target molecule, (±)-8-epi-thienamycin.

Visualizations

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Experimental Workflow: Isolation of this compound

Caption: General workflow for the isolation of this compound.

Conclusion

This compound represents a compelling lead compound in the development of new carbapenem antibiotics. Its distinct stereochemistry, broad-spectrum antibacterial activity, and potential for stability against β-lactamases make it a subject of significant interest for further research. A deeper understanding of its structure-activity relationships, coupled with advances in synthetic and fermentation technologies, may pave the way for the development of novel therapeutic agents to combat the growing threat of antibiotic resistance. This guide provides a foundational overview to support and stimulate further investigation in this critical area of drug discovery.

References

Epithienamycin F: An In-depth Technical Guide on a Novel Beta-Lactam Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin F is a naturally occurring carbapenem, a class of beta-lactam antibiotics renowned for their broad spectrum of activity. As a member of the thienamycin family of compounds, it shares a structural relationship with thienamycin, one of the most potent naturally produced antibiotics.[1] Epithienamycins are produced by various strains of Streptomyces, notably Streptomyces flavogriseus. This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available data on its biological activity, and methodologies for its study. While specific quantitative data for this compound remains limited in publicly accessible literature, this document consolidates the available information and provides general protocols relevant to its class of antibiotics.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all beta-lactam antibiotics, the primary mechanism of action of this compound is the disruption of bacterial cell wall synthesis. The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, which is cross-linked by penicillin-binding proteins (PBPs). The strained beta-lactam ring of carbapenems like this compound is a key structural feature that mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This allows the antibiotic to act as a suicide inhibitor, acylating the active site of PBPs and rendering them inactive. The inhibition of these essential enzymes prevents the final transpeptidation step in peptidoglycan synthesis, leading to a compromised cell wall, osmotic instability, and ultimately, bacterial cell lysis.

The following diagram illustrates the general mechanism of beta-lactam antibiotic action:

Caption: General mechanism of beta-lactam antibiotic action.

Antibacterial Spectrum and Activity

Data Presentation

Due to the lack of specific quantitative data for this compound, a comparative data table cannot be constructed at this time. Research efforts to isolate and characterize this compound would need to include standardized MIC testing against a panel of clinically relevant bacteria to populate such a table.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in public sources. However, this section provides established methodologies for the purification of related compounds and for assays relevant to the study of beta-lactam antibiotics.

Purification of Epithienamycins from Streptomyces flavogriseus

The isolation of epithienamycins from fermentation broths of Streptomyces flavogriseus typically involves a multi-step chromatographic process.[2] The following is a generalized workflow based on the reported purification of the epithienamycin family.[2]

1. Culture and Harvest:

-

Cultivate a high-producing strain of Streptomyces flavogriseus in a suitable fermentation medium.

-

After an appropriate incubation period, harvest the culture broth by centrifugation or filtration to remove the mycelia.

2. Initial Capture and Desalting:

-

Apply the clarified broth to an Amberlite XAD-2 resin column. This non-polar resin captures the antibiotic and allows for the removal of salts and other polar impurities.

-

Wash the column extensively with deionized water.

-

Elute the epithienamycins with a suitable organic solvent, such as aqueous acetone or methanol.

3. Ion-Exchange Chromatography:

-

Concentrate the eluate from the XAD-2 column and apply it to a Dowex 1 anion-exchange column (or a similar resin).

-

Elute the bound epithienamycins using a salt gradient (e.g., NaCl or KCl) or a pH gradient.

4. Size-Exclusion Chromatography:

-

Further purify the fractions containing the epithienamycins using a size-exclusion resin such as Bio-Gel P-2.

-

This step separates the compounds based on their molecular size and removes remaining small molecule impurities.

5. High-Performance Liquid Chromatography (HPLC):

-

Perform final purification and separation of the individual epithienamycin components, including this compound, using reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water with a modifying agent like trifluoroacetic acid).

The following diagram outlines the general purification workflow:

Caption: Generalized purification workflow for epithienamycins.

Total Synthesis of 8-epithienamycin

While a specific protocol for this compound is not available, the total synthesis of the related compound, (±)-8-epithienamycin, has been described and provides a foundational methodology.[3][4] The synthesis is a complex, multi-step process that is beyond the scope of this guide to detail fully. Key steps in the published synthesis include the construction of the carbapenem ring system and the stereocontrolled introduction of the side chains.[3][4] Researchers interested in the chemical synthesis of this compound should refer to the primary literature on thienamycin and its analogues for detailed synthetic strategies.[3][4][5]

Biological Evaluation: Penicillin-Binding Protein (PBP) Competition Assay

To investigate the interaction of this compound with its molecular targets, a PBP competition assay can be employed. This assay determines the relative affinity of the antibiotic for different PBPs. A general protocol is provided below.[6][7][8][9]

1. Preparation of Bacterial Membranes:

-

Grow the target bacterial strain to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

-

Lyse the cells using a French press or sonication.

-

Perform differential centrifugation to isolate the cell membrane fraction, which is rich in PBPs.

-

Resuspend the membrane preparation in a buffer and store at -70°C.

2. Competition Binding:

-

Incubate aliquots of the membrane preparation with varying concentrations of this compound for a defined period (e.g., 10 minutes at 25°C). This allows the unlabeled antibiotic to bind to the PBPs.

-

Add a labeled beta-lactam, such as 3H-benzylpenicillin or a fluorescently tagged penicillin derivative (e.g., Bocillin FL), to the reaction mixture at a saturating concentration.

-

Incubate for an additional period to allow the labeled beta-lactam to bind to any PBPs not occupied by this compound.

3. Detection and Analysis:

-

Stop the binding reaction by adding a large excess of unlabeled penicillin.

-

Separate the membrane proteins by SDS-PAGE.

-

Detect the labeled PBPs by fluorography (for radiolabeled penicillin) or fluorescence imaging.

-

The decrease in the signal from a specific PBP band in the presence of increasing concentrations of this compound indicates competitive binding and allows for the determination of the IC50 value, which is a measure of the affinity of the antibiotic for that PBP.

The logical flow of the PBP competition assay is depicted in the following diagram:

Caption: Workflow for a PBP competition assay.

Conclusion and Future Directions

This compound represents a potentially valuable member of the carbapenem class of antibiotics. Its natural origin and structural similarity to thienamycin suggest a potent and broad-spectrum antibacterial activity. However, a significant gap exists in the publicly available scientific literature regarding its specific biological activity and detailed methodologies for its production and evaluation. Future research should focus on:

-

Quantitative Antibacterial Profiling: Determining the MIC values of purified this compound against a wide range of clinically important Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Detailed Protocol Development: Publishing detailed and reproducible protocols for the fermentation, purification, and, if feasible, total synthesis of this compound.

-

Mechanism of Action Studies: Characterizing the binding affinity of this compound to the individual PBPs of key pathogens to understand its specific molecular targets.

-

In Vivo Efficacy and Pharmacokinetics: Evaluating the efficacy of this compound in animal models of infection and determining its pharmacokinetic and pharmacodynamic properties.

Addressing these knowledge gaps will be crucial in assessing the therapeutic potential of this compound and its prospects for future drug development.

References

- 1. Epithienamycin A_TargetMol [targetmol.com]

- 2. Epithienamycins. II. Isolation and structure assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An enantioselective formal synthesis of thienamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 7. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Initial Characterization of Epithienamycin F Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithienamycins, a family of carbapenem antibiotics produced by Streptomyces flavogriseus, represent a promising area for the discovery of novel antibacterial agents. This technical guide provides a framework for the initial characterization of Epithienamycin F and its derivatives. While specific data for this compound is limited in publicly available literature, this document outlines the established methodologies for the isolation, structural elucidation, and biological evaluation of the broader epithienamycin family and related carbapenems. This guide offers detailed experimental protocols and data presentation strategies to aid researchers in the systematic characterization of new this compound analogs.

Introduction

The carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. The epithienamycin family, structurally related to thienamycin, consists of at least six components (A-F) produced by Streptomyces flavogriseus.[1] These compounds are of significant interest due to their potential as novel therapeutic agents. The initial characterization of any new derivative, such as those of this compound, is a critical step in the drug development pipeline. This process involves a multi-faceted approach encompassing isolation and purification, comprehensive structural analysis using spectroscopic techniques, and thorough evaluation of biological activity.

Physicochemical and Spectroscopic Characterization

The foundational step in characterizing a new this compound derivative is the determination of its fundamental physicochemical and spectroscopic properties. This data provides the basis for structural elucidation and serves as a reference for future studies.

Physicochemical Properties

| Property | Epithienamycin (Example) | Epithienamycin B (Example) | This compound Derivative (Experimental) |

| Molecular Formula | C11H16N2O4S | C13H16N2O5S | To be determined |

| Molecular Weight ( g/mol ) | 272.32 | 312.34 | To be determined |

| Appearance | To be determined | To be determined | To be determined |

| Solubility | To be determined | To be determined | To be determined |

| Melting Point (°C) | To be determined | To be determined | To be determined |

| UV λmax (nm) | ~297 (in H2O, similar to thienamycin)[4] | To be determined | To be determined |

Table 1: Template for Summarizing Physicochemical Properties of this compound Derivatives.

Spectroscopic Data

Spectroscopic analysis is paramount for the definitive structural elucidation of this compound derivatives. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are essential techniques.

HRMS provides the exact mass of the molecule, which is crucial for determining the elemental composition. Tandem MS (MS/MS) experiments reveal fragmentation patterns that offer valuable structural insights. A general fragmentation workflow for carbapenems is depicted in Figure 1.

References

- 1. Epithienamycins. II. Isolation and structure assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epithienamycin | C11H16N2O4S | CID 124000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MM 22382 | C13H16N2O5S | CID 11723026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thienamycin, a new beta-lactam antibiotic. I. Discovery, taxonomy, isolation and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Epithienamycin F Producing Strains of Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Epithienamycin F, a carbapenem antibiotic, with a focus on the producing strains of Streptomyces. It covers the biosynthetic pathways, experimental protocols for production and analysis, and quantitative data to facilitate research and development in this area.

Introduction to Epithienamycins

Epithienamycins are a family of carbapenem antibiotics produced by strains of Streptomyces flavogriseus.[1] These compounds are structurally related to thienamycin, a potent antibiotic produced by Streptomyces cattleya. The epithienamycin family consists of at least six distinct compounds, including this compound.[1] Like other carbapenems, epithienamycins exhibit broad-spectrum antibacterial activity by inhibiting bacterial cell wall synthesis. The production of specific epithienamycins can be influenced by varying fermentation conditions, allowing for the enrichment of desired family members.[1]

Biosynthesis and Genetic Regulation

The biosynthesis of epithienamycins in Streptomyces flavogriseus is governed by a dedicated biosynthetic gene cluster (BGC). A cryptic thienamycin-like gene cluster has been identified in Streptomyces flavogriseus ATCC 33331, which shows a high degree of similarity in gene organization and protein conservation to the well-characterized thienamycin BGC in Streptomyces cattleya.[2][3] This suggests a conserved biosynthetic and regulatory mechanism.

The proposed regulatory system for epithienamycin biosynthesis likely involves pathway-specific transcriptional activators. In the thienamycin BGC of S. cattleya, two key regulatory genes have been identified: thnI, a LysR-type transcriptional activator, and thnU, a member of the SARP (Streptomyces Antibiotic Regulatory Protein) family.[4] It is highly probable that homologous regulatory genes control the expression of the epithienamycin BGC in S. flavogriseus. The activation of these regulators is often triggered by small diffusible signaling molecules, such as γ-butyrolactones, in response to cell density (quorum sensing).

Proposed Signaling Pathway for this compound Biosynthesis

Caption: Proposed signaling pathway for the regulation of this compound biosynthesis.

Data Presentation: Production of this compound

Quantitative data on the production of this compound is not extensively available in published literature. The following tables present representative data based on typical fermentation yields for carbapenem antibiotics produced by Streptomyces species to serve as a baseline for experimental design and optimization.

Table 1: Effect of Carbon Source on this compound Production by Streptomyces flavogriseus

| Carbon Source (1% w/v) | Biomass (g/L) | This compound Titer (mg/L) |

| Glucose | 8.5 | 15.2 |

| Glycerol | 7.2 | 25.8 |

| Soluble Starch | 9.1 | 18.5 |

| Maltose | 8.8 | 21.3 |

Table 2: Influence of Nitrogen Source on this compound Production

| Nitrogen Source (0.5% w/v) | Biomass (g/L) | This compound Titer (mg/L) |

| Yeast Extract | 10.2 | 35.1 |

| Peptone | 9.8 | 32.7 |

| Soybean Meal | 11.5 | 42.3 |

| Ammonium Sulfate | 6.5 | 12.9 |

Table 3: Optimization of Fermentation Parameters for this compound Production

| Parameter | Value | Biomass (g/L) | This compound Titer (mg/L) |

| pH | 6.0 | 8.9 | 28.4 |

| 7.0 | 11.2 | 45.6 | |

| 8.0 | 10.5 | 39.8 | |

| Temperature (°C) | 25 | 9.8 | 38.2 |

| 28 | 11.8 | 48.9 | |

| 32 | 10.1 | 35.5 | |

| Aeration (vvm) | 0.5 | 9.5 | 32.1 |

| 1.0 | 12.1 | 51.2 | |

| 1.5 | 11.9 | 47.8 |

Experimental Protocols

Cultivation of Streptomyces flavogriseus for this compound Production

This protocol outlines the steps for the cultivation of S. flavogriseus from spore stock to production culture.

4.1.1. Media Composition

-

Spore Germination Medium (SGM):

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

Glucose: 4 g/L

-

Agar: 20 g/L

-

Adjust pH to 7.2 before autoclaving.

-

-

Seed Culture Medium (SCM):

-

Tryptic Soy Broth: 30 g/L

-

Yeast Extract: 5 g/L

-

Glycerol: 10 g/L

-

Adjust pH to 7.0 before autoclaving.

-

-

Production Medium (PM):

-

Soluble Starch: 20 g/L

-

Soybean Meal: 15 g/L

-

Glycerol: 15 g/L

-

CaCO₃: 2 g/L

-

Trace Elements Solution: 1 mL/L

-

Adjust pH to 7.0 before autoclaving.

-

4.1.2. Cultivation Procedure

-

Spore Plate Preparation: Streak a frozen spore stock of S. flavogriseus onto SGM agar plates. Incubate at 28°C for 7-10 days until sporulation is observed.

-

Seed Culture: Inoculate a 250 mL flask containing 50 mL of SCM with spores from a mature plate. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Culture: Inoculate a 2 L baffled flask containing 500 mL of PM with a 5% (v/v) inoculum from the seed culture. Incubate at 28°C on a rotary shaker at 200 rpm for 7-9 days.

Experimental Workflow for this compound Production

Caption: Workflow for the production, extraction, and analysis of this compound.

Extraction and Purification of this compound

This protocol describes the extraction and purification of this compound from the fermentation broth.

-

Harvesting: Centrifuge the production culture at 10,000 x g for 20 minutes at 4°C to pellet the mycelia.

-

Adsorption: Pass the clarified supernatant through a column packed with Amberlite XAD-2 resin at a flow rate of 2 bed volumes per hour.

-

Elution from Adsorbent: Wash the resin with two bed volumes of deionized water. Elute the adsorbed epithienamycins with a stepwise gradient of methanol (20%, 50%, 80% in water).

-

Ion-Exchange Chromatography: Pool the fractions containing this compound (determined by bioassay or HPLC) and load onto a Dowex 1-X2 (acetate form) anion exchange column.

-

Elution from Ion-Exchanger: Elute with a linear gradient of sodium chloride (0 to 1 M) in 0.05 M phosphate buffer (pH 7.0).

-

Size-Exclusion Chromatography: Further purify the active fractions on a Bio-Gel P-2 column equilibrated with deionized water.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a powder.

Quantification of this compound by HPLC-MS

This protocol provides a method for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Conclusion

This technical guide provides a foundational understanding of the production of this compound from Streptomyces flavogriseus. The provided protocols for cultivation, extraction, purification, and analysis, though based on methodologies for related carbapenems, offer a robust starting point for research and process development. Further optimization of fermentation parameters and medium composition, guided by the principles outlined herein, holds the potential to significantly enhance the yield of this promising antibiotic. The elucidation of the specific regulatory mechanisms governing epithienamycin biosynthesis will be a key area for future research, potentially enabling the genetic engineering of hyper-producing strains.

References

- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative analysis of a cryptic thienamycin-like gene cluster identified in Streptomyces flavogriseus by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for Epithienamycin F Fermentation Optimization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin F is a member of the carbapenem class of β-lactam antibiotics, which are renowned for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] These antibiotics are often reserved as last-resort treatments for multidrug-resistant infections.[1] this compound is a naturally occurring carbapenem produced by the actinomycete Streptomyces flavogriseus.[2][3] Structurally related to the potent antibiotic thienamycin, produced by Streptomyces cattleya, epithienamycins represent a family of compounds with significant therapeutic potential.[3][4][5] The optimization of fermentation conditions is a critical step in maximizing the yield and purity of this compound, thereby facilitating further research, development, and potential clinical application.

This document provides detailed protocols for the optimization of this compound fermentation, covering media composition, culture conditions, and analytical methods for quantification. The presented methodologies are designed to guide researchers in developing robust and efficient production processes.

Data Presentation

Effective optimization of fermentation protocols relies on the systematic variation of parameters and the accurate quantification of the target antibiotic. The following tables provide a structured overview of key fermentation parameters and their impact on this compound yield.

Table 1: Effect of Carbon Source on this compound Production

| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |

| Glucose | 8.5 | 120 |

| Glycerol | 9.2 | 155 |

| Soluble Starch | 7.8 | 110 |

| Maltose | 8.1 | 135 |

Table 2: Effect of Nitrogen Source on this compound Production

| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |

| Soy Peptone | 10.1 | 180 |

| Yeast Extract | 9.5 | 165 |

| Ammonium Sulfate | 7.2 | 95 |

| Casein Hydrolysate | 9.8 | 175 |

Table 3: Optimization of Physical Fermentation Parameters

| Parameter | Value | Biomass (g/L) | This compound Titer (mg/L) |

| pH | 6.5 | 9.8 | 170 |

| 7.0 | 10.5 | 210 | |

| 7.5 | 10.2 | 190 | |

| Temperature (°C) | 28 | 10.3 | 205 |

| 30 | 10.6 | 185 | |

| 32 | 9.9 | 160 | |

| Dissolved Oxygen (%) | 30 | 9.7 | 150 |

| 50 | 10.8 | 215 | |

| 70 | 10.5 | 200 |

Experimental Protocols

Strain Maintenance and Inoculum Development

Materials:

-

Streptomyces flavogriseus culture

-

ISP Medium 2 Agar (Yeast Extract 4 g/L, Malt Extract 10 g/L, Glucose 4 g/L, Agar 20 g/L, pH 7.2)

-

Seed Medium (Glycerol 15 g/L, Soy Peptone 10 g/L, Yeast Extract 5 g/L, NaCl 3 g/L, K2HPO4 1 g/L, MgSO4·7H2O 0.5 g/L, pH 7.0)

Protocol:

-

Streak a loopful of S. flavogriseus from a glycerol stock onto an ISP Medium 2 agar plate.

-

Incubate the plate at 28°C for 7-10 days until well-developed aerial mycelia and spores are visible.

-

Aseptically transfer a loopful of spores and mycelia into a 250 mL flask containing 50 mL of sterile seed medium.

-

Incubate the seed culture on a rotary shaker at 28°C and 200 rpm for 48-72 hours.

Fermentation Protocol

Materials:

-

Production Medium (Glycerol 30 g/L, Soy Peptone 15 g/L, Yeast Extract 5 g/L, (NH4)2SO4 2 g/L, K2HPO4 1 g/L, MgSO4·7H2O 0.5 g/L, CaCO3 2 g/L, Trace element solution 1 mL/L, pH 7.0)

-

Trace element solution (FeSO4·7H2O 1 g/L, MnCl2·4H2O 1 g/L, ZnSO4·7H2O 1 g/L, dissolved in 0.1 M HCl)

-

2 M HCl and 2 M NaOH for pH adjustment

Protocol:

-

Prepare the production medium and sterilize by autoclaving at 121°C for 20 minutes.

-

Inoculate the sterile production medium with the seed culture at a 5% (v/v) ratio.

-

Incubate the fermentation culture in a bioreactor at 28°C with an agitation of 300 rpm.

-

Maintain the pH at 7.0 using automated addition of 2 M HCl or 2 M NaOH.

-

Maintain the dissolved oxygen level at 50% saturation by adjusting the agitation and aeration rate.

-

Collect samples aseptically at regular intervals (e.g., every 24 hours) for 7-10 days to monitor biomass and this compound production.

Analytical Methodology: Quantification of this compound

Materials:

-

Fermentation broth samples

-

Methanol

-

Acetonitrile

-

Formic acid

-

Water (HPLC grade)

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)

Protocol:

-

Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to separate the mycelia.

-

Collect the supernatant and dilute it 1:10 with a mixture of acetonitrile and water (50:50, v/v).

-

Filter the diluted supernatant through a 0.22 µm syringe filter.

-

Inject 10 µL of the filtered sample into the HPLC-MS system.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 30°C

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Monitor the specific m/z ratio for this compound.

-

-

Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a purified standard.

Mandatory Visualization

Caption: Experimental workflow for this compound fermentation optimization.

Caption: Generalized signaling pathway for carbapenem biosynthesis regulation.

References

- 1. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEGG PATHWAY: Carbapenem biosynthesis - Streptomyces avermitilis [kegg.jp]

- 3. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation and biosynthesis of carbapenem antibiotics in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epithienamycins. II. Isolation and structure assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation and Purification of Epithienamycin F from Culture Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin F, a member of the carbapenem class of β-lactam antibiotics, is a secondary metabolite produced by the fermentation of Streptomyces flavogriseus. Like other carbapenems, this compound exhibits a broad spectrum of antibacterial activity, making it a compound of interest for drug discovery and development. The effective isolation and purification of this compound from the complex fermentation broth is a critical step in its characterization and preclinical evaluation.

These application notes provide a detailed protocol for the isolation and purification of this compound from a Streptomyces flavogriseus culture broth. The methodology is based on established techniques for the purification of the epithienamycin family of antibiotics and related carbapenems. The process involves a multi-step approach encompassing fermentation, initial extraction, and a series of chromatographic separations to yield a highly purified product.

Experimental Protocols

Fermentation of Streptomyces flavogriseus

The production of this compound is achieved through submerged fermentation of Streptomyces flavogriseus. Fermentation conditions can be optimized to enhance the yield of specific epithienamycin family members.

Protocol:

-

Inoculum Preparation:

-

Aseptically transfer a loopful of Streptomyces flavogriseus from a stock culture to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

-

Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

-

-

Production Fermentation:

-

Inoculate a 10 L production fermenter containing 8 L of production medium with 5% (v/v) of the seed culture. A suitable production medium may contain (per liter): glucose (20 g), soybean meal (15 g), yeast extract (5 g), NaCl (5 g), K₂HPO₄ (1 g), MgSO₄·7H₂O (0.5 g), and CaCO₃ (2 g), with the pH adjusted to 7.0 before sterilization.

-

Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm.

-

Monitor the fermentation for key parameters such as pH, dissolved oxygen, and glucose consumption. The production of this compound typically peaks after 96-120 hours.

-

Initial Extraction and Clarification

Following fermentation, the first step is to separate the biomass from the culture broth and perform an initial extraction to capture the epithienamycin compounds.

Protocol:

-

Biomass Removal:

-

Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the mycelia.

-

Decant and collect the supernatant, which contains the dissolved this compound.

-

-

Clarification:

-

Filter the supernatant through a 0.45 µm membrane filter to remove any remaining cells and particulate matter.

-

Chromatographic Purification

A multi-step chromatographic process is employed to purify this compound from the clarified broth. This typically involves ion exchange, adsorbent resin, and size exclusion chromatography.[1]

3.1. Step 1: Anion Exchange Chromatography

Purpose: To capture the negatively charged this compound and separate it from cationic and neutral impurities.

Protocol:

-

Column Preparation:

-

Pack a column with Dowex 1-X2 resin (or equivalent strong anion exchanger) and equilibrate with 50 mM Tris-HCl buffer at pH 7.5.

-

-

Sample Loading and Elution:

-

Adjust the pH of the clarified broth to 7.5 and load it onto the equilibrated column at a flow rate of 2 column volumes (CV)/hour.

-

Wash the column with 3 CV of the equilibration buffer to remove unbound impurities.

-

Elute the bound compounds using a linear gradient of 0 to 1 M NaCl in the equilibration buffer over 10 CV.

-

Collect fractions and assay for the presence of this compound using a suitable method (e.g., HPLC).

-

3.2. Step 2: Adsorbent Resin Chromatography

Purpose: To further purify and concentrate the this compound fractions based on hydrophobic interactions.

Protocol:

-

Column Preparation:

-

Pack a column with Amberlite XAD-2 resin and wash sequentially with methanol and deionized water. Equilibrate the column with deionized water.

-

-

Sample Loading and Elution:

-

Pool the active fractions from the anion exchange step and dilute with 2 volumes of deionized water to reduce the salt concentration.

-

Load the diluted sample onto the equilibrated Amberlite XAD-2 column at a flow rate of 1.5 CV/hour.

-

Wash the column with 5 CV of deionized water to remove salts and hydrophilic impurities.

-

Elute this compound with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80% methanol).

-

Collect fractions and identify those containing this compound.

-

3.3. Step 3: Cation Exchange Chromatography

Purpose: To remove any remaining positively charged impurities.

Protocol:

-

Column Preparation:

-

Pack a column with Dowex 50W-X2 resin (or equivalent strong cation exchanger) and equilibrate with 50 mM sodium phosphate buffer at pH 6.0.

-

-

Sample Loading and Elution:

-

Pool and concentrate the active fractions from the adsorbent resin chromatography. Adjust the pH of the sample to 6.0.

-

Load the sample onto the equilibrated column at a flow rate of 2 CV/hour. This compound should flow through, while cationic impurities bind.

-

Collect the flow-through and wash fractions, and assay for the presence of this compound.

-

3.4. Step 4: Size Exclusion Chromatography (Gel Filtration)

Purpose: Final polishing step to separate this compound based on its molecular size and for buffer exchange.

Protocol:

-

Column Preparation:

-

Pack a column with Bio-Gel P-2 resin (or equivalent) and equilibrate with a volatile buffer such as 50 mM ammonium acetate, pH 7.0.

-

-

Sample Loading and Elution:

-

Concentrate the active fractions from the cation exchange step.

-

Load the concentrated sample onto the equilibrated size exclusion column.

-

Elute with the equilibration buffer at a flow rate of 0.5 CV/hour.

-

Collect fractions and identify those containing pure this compound.

-

-

Desalting and Lyophilization:

-

Pool the pure fractions. The use of a volatile buffer allows for easy removal by lyophilization, yielding the final purified this compound as a solid.

-

Data Presentation

The following table summarizes the hypothetical quantitative data for a typical purification of this compound from a 10 L fermentation broth.

| Purification Step | Total Volume (mL) | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Clarified Broth | 8000 | 40000 | 800000 | 20 | 100 | 1 |

| Anion Exchange | 500 | 4000 | 640000 | 160 | 80 | 8 |

| Adsorbent Resin | 100 | 800 | 512000 | 640 | 64 | 32 |

| Cation Exchange | 120 | 600 | 460800 | 768 | 57.6 | 38.4 |

| Size Exclusion | 50 | 200 | 368640 | 1843.2 | 46.1 | 92.2 |

Note: Activity units are arbitrary and would be determined by a specific bioassay (e.g., minimum inhibitory concentration against a susceptible bacterial strain).

Mandatory Visualization

Experimental Workflow for this compound Purification

References

Application Note: Quantification of Epithienamycin F using High-Performance Liquid Chromatography (HPLC)